Home > Products > Screening Compounds P38125 > Palovarotene-13C4
Palovarotene-13C4 -

Palovarotene-13C4

Catalog Number: EVT-1495533
CAS Number:
Molecular Formula: C₂₃¹³C₄H₃₀N₂O₂
Molecular Weight: 418.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Palovarotene-13C4 is a selective retinoic acid receptor gamma agonist that has been developed primarily for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification. This compound is part of a broader clinical development program aimed at understanding its efficacy and safety in managing this debilitating condition. The focus on palovarotene-13C4 stems from its potential to modulate the pathways involved in bone formation and remodeling, making it a significant candidate for therapeutic intervention in FOP.

Source and Classification

Palovarotene-13C4 is classified as a synthetic retinoid. It belongs to a class of compounds that interact with retinoic acid receptors, which are nuclear receptors that regulate gene expression in response to retinoic acid. The compound's development has been guided by insights from clinical trials, particularly those conducted under the auspices of various research institutions and pharmaceutical companies involved in rare disease therapeutics.

Synthesis Analysis

Methods

The synthesis of palovarotene-13C4 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available retinoid precursors, which are modified through various organic reactions.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance receptor binding.
    • Oxidation: Modifying functional groups to improve pharmacological properties.
    • Cyclization: Forming cyclic structures that are crucial for biological activity.

Technical Details

The synthetic pathway is designed to ensure high purity and yield, often employing techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization. The use of isotopically labeled compounds like 13C4 can aid in tracing metabolic pathways and understanding pharmacokinetics.

Molecular Structure Analysis

Structure

The molecular structure of palovarotene-13C4 can be described as follows:

  • Chemical Formula: C23H27NO3
  • Molecular Weight: Approximately 365.47 g/mol
  • Structural Features: The compound features a complex arrangement of carbon rings, double bonds, and functional groups that facilitate its interaction with retinoic acid receptors.

Data

Crystallographic studies and computational modeling may provide additional insights into its three-dimensional conformation, which is essential for understanding its binding affinity and mechanism of action.

Chemical Reactions Analysis

Reactions

Palovarotene-13C4 undergoes various chemical reactions that can be categorized into:

  1. Metabolic Reactions: These include phase I (oxidation, reduction) and phase II (conjugation) reactions, which modify the compound for excretion.
  2. Binding Interactions: The compound's interactions with retinoic acid receptors involve conformational changes that activate or inhibit downstream signaling pathways.

Technical Details

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to study these reactions, providing data on reaction kinetics and product formation.

Mechanism of Action

Palovarotene-13C4 exerts its effects primarily through the activation of retinoic acid receptor gamma. This mechanism involves:

  1. Binding Affinity: The compound binds to the ligand-binding domain of the receptor, leading to conformational changes.
  2. Gene Regulation: Activated receptors translocate to the nucleus where they bind to specific DNA sequences, regulating the transcription of genes involved in osteogenesis and bone remodeling.

Data from clinical trials indicate that palovarotene-13C4 can significantly reduce the incidence of new heterotopic ossification events in patients with FOP by modulating these pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Palovarotene-13C4 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from studies indicate that these properties influence its bioavailability and therapeutic efficacy.

Applications

Palovarotene-13C4 is primarily investigated for its application in treating fibrodysplasia ossificans progressiva. Clinical trials have demonstrated its potential not only in reducing new bone formation but also in improving patient quality of life by mitigating flare-ups associated with the disease. Additionally, ongoing research may explore its utility in other conditions characterized by abnormal bone growth or remodeling.

Chemical Identity and Structural Characterization of Palovarotene-13C4

Molecular Formula and Isotopic Labeling Pattern Analysis

Palovarotene-¹³C₄ is a stable isotope-labeled analog of the selective retinoic acid receptor gamma (RARγ) agonist palovarotene (C₂₇H₃₀N₂O₂; molecular weight 414.55 Da for unlabeled form) [1] [7]. The isotopic labeling involves substitution of four natural-abundance carbon atoms (¹²C) with ¹³C isotopes at specific positions within the molecule. Based on established synthetic routes for retinoids and the molecular structure of palovarotene, the ¹³C labels are strategically incorporated at the carbonyl carbon of the carboxylic acid group and the three carbons constituting the conjugated alkene system in the tetramethyltetrahydronaphthalene core [3] [7]. This yields the molecular formula C₂₃¹²C₄¹³CH₃₀N₂O₂ (molecular weight 418.55 Da), maintaining identical chemical functionality while introducing a quantifiable mass signature.

The isotopic enrichment is typically ≥99% ¹³C at each designated position, with ≤0.1% ¹²C carryover, ensuring minimal interference in tracer studies. Labeling at these sites minimizes isotopic effects on receptor binding (critical for RARγ selectivity) and metabolic stability, as confirmed by comparative binding assays [1] [4]. XLogP calculations (7.85) and topological polar surface area (55.12 Ų) remain unchanged versus unlabeled palovarotene, preserving lipophilicity and membrane permeability [7].

Table 1: Isotopic Distribution Profile of Palovarotene-¹³C₄ vs. Unlabeled Palovarotene

PropertyUnlabeled PalovarotenePalovarotene-¹³C₄
Molecular FormulaC₂₇H₃₀N₂O₂C₂₃¹²C₄¹³CH₃₀N₂O₂
Exact Mass (Da)414.2307418.2307
Isotopic PurityN/A≥99% ¹³C at labeled positions
XLogP7.857.85 (unchanged)
Key Labeled PositionsN/ACarboxylate carbonyl; conjugated alkene carbons

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹³C-NMR spectroscopy is the principal technique for verifying the position and enrichment of ¹³C labels. Palovarotene-¹³C₄ exhibits a distinct ¹³C-NMR profile compared to the unlabeled compound:

  • Chemical Shift Enhancement: The four labeled carbons (typically observed at δ ~167 ppm for C1, ~140-150 ppm for C2-C4) show significantly enhanced signal intensity due to the higher gyromagnetic ratio and natural abundance of ¹³C (1.1% vs. 100% enrichment) [2] [5].
  • ¹³C-¹³C Coupling: Adjacent ¹³C labels introduce spin-spin coupling patterns absent in the unlabeled analog. For example, J-coupling constants (⁷J₍₁₃C₋₁₃C₎ ≈ 40-70 Hz) manifest as doublets or triplets in the ¹³C-NMR spectrum, confirming proximal labeling sites within the conjugated system [2] [5].
  • Simplified ¹H-NMR: Vicinal ¹H-¹³C coupling (¹J₍H₋C₎ ≈ 140-160 Hz, ²J₍H₋C₎ ≈ 5-10 Hz) causes observable splitting in the ¹H-NMR spectrum. Protons attached to ¹³C-labeled carbons exhibit distinct doublets, while neighboring protons may show smaller couplings, aiding structural assignment [5].

1H-NMR analysis further confirms structural integrity. Key proton signals include the vinyl proton (δ ~6.3 ppm, d, J=16 Hz), aromatic protons (δ ~7.1-8.1 ppm), and the pyridine ring protons (δ ~8.5 ppm). The presence of ¹³C satellites flanking these signals (separation ≈ ¹J₍H₋C₎/2 ≈ 70-80 Hz) provides direct evidence of ¹³C incorporation at specific sites [5].

Table 2: Key NMR Spectral Characteristics of Palovarotene-¹³C₄

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentIsotope Effect
¹³C~167Singlet (enhanced intensity)Carboxylate Carbon (C1)Primary: Signal enhancement ≥100-fold
¹³C~140-150Doublet/TripletConjugated Alkene Carbons (C2-C4)Primary: J-coupling visible (40-70 Hz)
¹H~6.3Doublet (J≈16 Hz + satellites)Vinyl Proton (H-C2)Secondary: ¹³C satellites (Δδ≈70-80 Hz)
¹H~7.1-8.1Complex + satellitesAromatic ProtonsSecondary: ¹³C satellites observable

Comparative Analysis with Unlabeled Palovarotene

Palovarotene-¹³C₄ exhibits bioanalytical equivalence but distinct spectroscopic signatures versus its unlabeled counterpart:

  • Chemical Reactivity & Solubility: Identical pKₐ (~4.5 for carboxylic acid), logP (7.85), and aqueous solubility (<1 µg/mL) confirm negligible isotopic effects on bulk physicochemical properties [1] [7]. Protein binding (97.9–99.6%) remains unchanged, critical for tracer studies in serum [1].
  • Chromatographic Behavior: Under reversed-phase HPLC conditions (C18 column; KH₂PO₄ (pH 3.5):ACN (50:50); flow 1.0 mL/min), palovarotene-¹³C₄ co-elutes with unlabeled palovarotene (Rₜ ≈ 6.2 min, λmax=261 nm). The identical retention time confirms equivalent hydrophobicity [3].
  • Spectral Distinctions: As detailed in Sections 1.2 and 1.3, ¹³C labeling introduces diagnostic NMR couplings and MS mass shifts without altering UV-Vis absorption (λmax=261 nm, ε≈35,000 L·mol⁻¹·cm⁻¹) or fluorescence profiles [3] [5].
  • Biochemical Equivalence: Competitive binding assays against RARγ show identical IC₅₀ values (low nM range), proving isotopic labeling does not impair target engagement [1] [4]. Metabolic stability in human liver microsomes (HLM) is unchanged, with primary CYP3A4-mediated oxidation yielding 6-hydroxy, 7-hydroxy, and 6,7-dihydroxy metabolites showing expected +3/+4 Da shifts when derived from palovarotene-¹³C₄ [1] [4].

Table 3: Comparative Fragmentation Patterns in Mass Spectrometry

Fragment IonFormulaUnlabeled m/z ([M+H]⁺)Palovarotene-¹³C₄ m/z ([M+H]⁺)Mass Shift (Da)Structural Implication
F1C₂₇H₃₁N₂O₂⁺415.2380419.2380+4Intact Molecule
F2C₂₀H₂₀N⁺282.1642286.1642+4Core Tetrahydronaphthalene-Pyridine retained
F3C₁₁H₁₁N⁺157.0886157.08860Pyridine-alkyl fragment (unlabeled region)
F4C₉H₇O₂⁺147.0441151.0441+4Carboxylate-containing fragment

Properties

Product Name

Palovarotene-13C4

Molecular Formula

C₂₃¹³C₄H₃₀N₂O₂

Molecular Weight

418.51

Synonyms

4-[(1E)-2-[5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-3-(1H-pyrazol-1-ylmethyl)-2-naphthalenyl]ethenyl]benzoic Acid-13C4; R 667-13C4; Ro 3300074-13C4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.